molecular formula C29H26ClFN4O4S B585334 Lapatinib-13C2,15N CAS No. 1246819-07-7

Lapatinib-13C2,15N

Cat. No.: B585334
CAS No.: 1246819-07-7
M. Wt: 584.0 g/mol
InChI Key: BCFGMOOMADDAQU-GROHAHKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .

Industrial Production Methods

Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .

Mechanism of Action

Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

Lapatinib-13C2,15N is a labeled derivative of lapatinib, a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has garnered attention in cancer research due to its targeted therapeutic effects on tumors that overexpress HER2, particularly in breast cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

Lapatinib functions by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition leads to a cascade of cellular responses that affect tumor growth and survival:

  • Inhibition of Receptor Autophosphorylation : Lapatinib inhibits the autophosphorylation of EGFR and HER2 in a dose-dependent manner, resulting in decreased signaling through pathways critical for cell proliferation and survival .
  • Impact on Downstream Signaling : The drug also affects downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are involved in cell cycle progression and apoptosis .
  • Induction of Cell Cycle Arrest : Treatment with Lapatinib has been shown to induce G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy:

  • Tissue Distribution : Studies indicate that lapatinib shows significant uptake in brain metastases compared to serum concentrations, suggesting enhanced delivery to target tissues .
  • Bioavailability : The compound exhibits high lipophilicity (cLogP > 5), which facilitates its binding to tissue proteins and lipids, impacting its therapeutic effectiveness .
ParameterValue
Median BCBM Concentration1.0 to 6.5 µM
BCBM-to-Serum Ratio0.19 – 9.8
Dose Range for Efficacy30 – 100 mg/kg

Clinical Studies

Clinical trials have demonstrated the effectiveness of lapatinib in treating HER2-positive breast cancer:

  • Pilot Study Findings : A pilot study involving heavily pretreated patients showed partial responses in breast cancer cases with significant biomarker inhibition (e.g., p-ErbB1, p-ErbB2) following treatment with lapatinib .
    • Patient Cohort : 33 patients with advanced malignancies.
    • Clinical Response : Partial responses were observed in four patients; stabilization occurred in eleven others.
  • Independence from EGFR Expression : Research indicated that lapatinib's antitumor activity is primarily through HER2 inhibition rather than EGFR expression levels. This was evidenced by experiments showing that knocking down EGFR did not affect sensitivity to lapatinib .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with HER2-positive metastatic breast cancer exhibited a significant reduction in tumor size after receiving lapatinib as part of a combination therapy regimen. Biomarker analysis post-treatment showed decreased levels of p-ErbB2 and increased apoptosis markers.
  • Case Study 2 : In another instance involving brain metastases, patients treated with lapatinib demonstrated improved drug uptake in brain tissues compared to serum levels, indicating effective targeting of central nervous system tumors .

Properties

CAS No.

1246819-07-7

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

584.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1

InChI Key

BCFGMOOMADDAQU-GROHAHKRSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Isomeric SMILES

CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N;  GSK 572016-13C2,15N;  GW 572016-13C2,15N;  GW 572016X-13C2,15N; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.